2-Benzyl-6-bromo-2H-indazole
Overview
Description
2-Benzyl-6-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzyl group attached to the second position of the indazole ring, with a bromine atom at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under O2 atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-bromo-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the benzyl group.
Substitution: The bromine atom at the sixth position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-benzyl-6-bromoindazole-3-one, while substitution with an amine could produce 2-benzyl-6-amino-2H-indazole .
Scientific Research Applications
2-Benzyl-6-bromo-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-bromo-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2H-Indazole: A closely related compound with similar biological activities.
1H-Indazole: Another indazole derivative with a different tautomeric form.
2-Benzyl-2H-indazole: Similar structure but without the bromine atom at the sixth position.
Uniqueness: 2-Benzyl-6-bromo-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-benzyl-6-bromoindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUZHOWZFPJKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290295 | |
Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-99-6 | |
Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937046-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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